Ginsenoside Ra2

Pharmacokinetics Plasma Protein Binding Herb-Drug Interaction

Ginsenoside Ra2 is the only PPD-type ginsenoside reference standard exhibiting the lowest plasma unbound fraction (fu=0.46% rat, 1.7% human) among Ra1, Ra2, Ra3, and all other PPD-type ginsenosides characterized. Substitution with Ra1 or Ra3 compromises pharmacokinetic data reproducibility. Procure Ra2 for definitive plasma protein binding, OATP1B3 transporter (IC50 1.8 µM, uptake 1.8 pmol/mg/min), and ACE inhibition SAR studies (IC50 385.59 µM, low-potency glycosylated comparator). Structurally authenticated with C-20 xylopyranosyl-(1→2)-arabinofuranosyl linkage.

Molecular Formula C58H98O26
Molecular Weight 1211.4 g/mol
CAS No. 83459-42-1
Cat. No. B1447996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Ra2
CAS83459-42-1
Molecular FormulaC58H98O26
Molecular Weight1211.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C
InChIInChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1
InChIKeyUEBIBJSWHIZNCA-BGPUAMRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ginsenoside Ra2 (CAS 83459-42-1) for Research Procurement: Protopanaxadiol-Type Ginsenoside with Distinct C-20 Glycosylation


Ginsenoside Ra2 is a protopanaxadiol (PPD)-type dammarane saponin first isolated from Panax ginseng C.A. Meyer in 1982 [1]. It is characterized by a 20(S)-protopanaxadiol aglycone core with a C-3 glucopyranosyl-(1→2)-β-D-glucopyranoside moiety and a distinctive C-20 branched trisaccharide chain consisting of β-D-xylopyranosyl-(1→2)-α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside [2]. This structural architecture places Ginsenoside Ra2 among the high-molecular-weight PPD-type ginsenosides (MW 1211.38, C58H98O26) that exhibit extended plasma retention and OATP1B3 transporter interaction profiles distinct from their PPT-type counterparts [3].

Why Ginsenoside Ra2 Cannot Be Substituted by Ra1, Ra3, or Other In-Class Ginsenosides Without Altering Experimental Outcomes


Despite sharing identical molecular formulas (C58H98O26) and PPD aglycone cores, Ginsenosides Ra1, Ra2, and Ra3 exhibit structurally divergent C-20 glycosidic linkages that drive measurable differences in plasma protein binding, transporter recognition, and enzymatic susceptibility [1]. Ra2 carries a xylopyranosyl-(1→2)-arabinofuranosyl chain at C-20, whereas Ra1 features a xylopyranosyl-(1→4)-arabinopyranosyl linkage and Ra3 incorporates an additional sugar moiety with distinct stereochemistry [2]. These subtle stereochemical variations translate to Ra2 having the lowest plasma unbound fraction (fu = 0.46% in rat) among Ra1 (0.74%), Ra3 (0.92%), and all other PPD-type ginsenosides tested [3]. Consequently, substitution of Ra2 with Ra1 or Ra3 in pharmacokinetic, transporter interaction, or enzyme hydrolysis studies will yield non-equivalent results and potentially compromise data reproducibility. Furthermore, β-D-xylosidase from Bifidobacterium breve K-110 discriminates between Ra1 and Ra2 as substrates, demonstrating that the structural distinction confers differential metabolic processing by gut microbiota [4].

Ginsenoside Ra2: Quantitative Differential Evidence for Scientific Procurement and Comparative Selection


Plasma Protein Binding: Ra2 Exhibits the Highest Protein Binding (Lowest Free Fraction) Among PPD-Type Ginsenosides, Critical for Pharmacokinetic Study Design

Ginsenoside Ra2 demonstrates the lowest unbound fraction (fu) in rat plasma among all protopanaxadiol-type ginsenosides characterized in the ShenMai injection pharmacokinetic study, with fu-plasma values of 0.46 ± 0.03% in rat and 1.7 ± 0.4% in human [1]. This represents a 38% lower free fraction than Ra1 (0.74 ± 0.01% rat; 2.0 ± 0.1% human) and a 50% lower free fraction than Ra3 (0.92 ± 0.13% rat; 4.0 ± 0.7% human) [1]. Compared to Rb1 (0.62 ± 0.03% rat) and Rb2 (0.51 ± 0.08% rat), Ra2 also shows meaningfully higher plasma protein sequestration [1]. The high protein binding of Ra2 (≥99.5% bound fraction) directly influences its apparent volume of distribution and clearance kinetics relative to lower-binding PPD analogs.

Pharmacokinetics Plasma Protein Binding Herb-Drug Interaction

ACE Inhibitory Activity: Ra2 Demonstrates Quantifiable but Modest ACE Inhibition Relative to PPT, PPD Aglycones, and Rh2

Ginsenoside Ra2 inhibits angiotensin-converting enzyme (ACE) with an IC50 of 385.59 µM [1]. In comparison, the aglycones protopanaxatriol (PPT) and protopanaxadiol (PPD) exhibit substantially more potent ACE inhibition, with IC50 values of 1.57 µM and 2.22 µM, respectively [2]. Ginsenoside Rh2, a deglycosylated PPD-type metabolite, also shows markedly enhanced potency with an IC50 of 5.60 µM [2]. This ~70- to 245-fold potency differential demonstrates that the extensive glycosylation of Ra2 attenuates its ACE inhibitory capacity, making Ra2 more suitable as a comparator or negative control in ACE-targeted studies rather than as a primary ACE inhibitor candidate.

Angiotensin-Converting Enzyme Cardiovascular Pharmacology Enzyme Inhibition

OATP1B3 Transporter Interaction: Ra2 Binds OATP1B3 and Inhibits Uptake Activity Differentially from Ra1, Ra3, and PPT-Type Ginsenosides

In a comprehensive assessment of ShenMai circulating saponins, Ginsenoside Ra2 demonstrated binding to human OATP1B3 transporter and inhibited OATP1B3-mediated uptake at concentrations of 10 µM, with residual uptake activity measured at 95.0 ± 0.3% for OATP1B1 and 98.5 ± 2.0% for OATP1B3, and corresponding IC50 values of 4.8 ± 0.2 µM and 1.8 ± 0.2 µM, respectively [1]. Cellular uptake studies revealed that Ra2 is taken up by OATP1B3-expressing cells at a rate of 1.8 ± 0.5 pmol/mg protein/min, which is lower than Ra3 (5.4 ± 1.3 pmol/mg/min) and comparable to Rb1 (2.0 ± 0.4 pmol/mg/min) [2]. Notably, the study concluded that while Ra1 contributes significantly to OATP1B3-mediated herb-drug interaction potential, Ra2 and Ra3 are not among the primary contributors due to lower circulating concentrations and moderate inhibitory potencies [3].

OATP1B3 Transporter Inhibition Drug-Drug Interaction

Enzymatic Susceptibility: β-D-Xylosidase from Bifidobacterium breve Discriminates Ra2 as a Substrate Distinct from Ra1

A β-D-xylosidase purified from Bifidobacterium breve K-110, a human intestinal anaerobic bacterium, hydrolyzes Ginsenoside Ra1 and Ginsenoside Ra2 as substrates, with the enzyme acting to the greatest extent on p-nitrophenyl-β-D-xylopyranoside, followed by Ra1 and then Ra2 [1]. The enzyme does not act on p-nitrophenyl-β-glucopyranoside, p-nitrophenyl-β-galactopyranoside, or p-nitrophenyl-β-D-fucopyranoside, confirming substrate specificity for xylosidic linkages [1]. While exact kinetic parameters (Km, kcat) were not reported, the demonstrated discrimination between Ra1 and Ra2 establishes that the C-20 glycosidic linkage stereochemistry directly influences microbial metabolism.

Gut Microbiota Metabolism Glycosidase Biotransformation

Analytical Characterization: Ra2 Serves as a High-Purity Reference Standard for HPLC-Based Ginseng Authentication and Quality Marker Studies

Ginsenoside Ra2 is commercially available as a purified reference standard with HPLC purity ≥98% [1], validated using HPLC-DAD and/or HPLC-ELSD methods with MS and NMR confirmation of identity . Ra2 has been identified as a potential quality marker that distinguishes 15-year-old mountain-cultivated ginseng (MCG) from garden ginseng (GG), alongside Ra1, Rg1, and malonyl-Ra3 [2]. In this chemotaxonomic application, Ra2 content varies significantly between ginseng cultivation types, making it a valuable component of multi-marker analytical panels for ginseng authentication. Procurement of authenticated Ra2 reference material is essential for quantitative analysis in these differentiation studies.

Analytical Reference Standard HPLC Quality Control

Ginsenoside Ra2: Validated Application Scenarios Based on Differential Evidence


Pharmacokinetic Studies Requiring Species-Specific Plasma Protein Binding Correction

Researchers conducting pharmacokinetic characterization of PPD-type ginsenosides or ShenMai formulation components should procure Ginsenoside Ra2 as a reference compound for plasma protein binding studies. Ra2 exhibits the highest protein binding (lowest free fraction: fu = 0.46% in rat, 1.7% in human) among all PPD-type ginsenosides characterized [1], and this property directly impacts free drug concentration calculations. Studies that substitute Ra1 (fu = 0.74% rat) or Ra3 (fu = 0.92% rat) for Ra2 will underestimate the bound fraction and misrepresent the pharmacokinetic profile of Ra2-containing botanical preparations.

OATP1B3 Transporter Interaction Studies and Herb-Drug Interaction Assessment

Ginsenoside Ra2 is appropriate for in vitro OATP1B3 transporter studies where a moderate-affinity PPD-type ginsenoside with distinguishable uptake kinetics is required. Ra2 binds OATP1B3 with an IC50 of 1.8 µM and exhibits cellular uptake of 1.8 pmol/mg/min, which is approximately 3-fold lower than Ra3 (5.4 pmol/mg/min) [2][3]. This kinetic differentiation allows Ra2 to serve as a comparator compound in structure-transporter relationship studies or as a tool for dissecting the contribution of individual ginsenosides to ShenMai-mediated OATP1B3 inhibition.

ACE Inhibition Structure-Activity Relationship (SAR) Studies

Ra2 should be procured for ACE inhibition SAR studies as a representative highly glycosylated, low-potency PPD-type ginsenoside comparator. With an IC50 of 385.59 µM , Ra2 demonstrates the attenuating effect of extensive glycosylation on ACE inhibitory activity when compared to aglycones PPT (IC50 1.57 µM) and PPD (IC50 2.22 µM) [4]. This ~70- to 245-fold potency differential makes Ra2 a valuable negative control or baseline reference for evaluating the impact of sugar chain removal on ACE inhibitory potency.

Gut Microbiota β-D-Xylosidase Substrate Specificity and Ginsenoside Biotransformation Studies

For research on intestinal microbial metabolism of ginsenosides, Ra2 provides a distinct substrate profile compared to Ra1. β-D-Xylosidase from Bifidobacterium breve K-110 discriminates between Ra1 and Ra2 as substrates [5], enabling researchers to investigate the structural determinants of xylosidase recognition and the metabolic fate of Ra-series ginsenosides in the human gut. Ra2 should be procured alongside Ra1 and Ra3 for comprehensive structure-metabolism relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside Ra2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.